Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17425374
InChI: InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3
SMILES:
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate

CAS No.:

Cat. No.: VC17425374

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate -

Specification

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate
Standard InChI InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3
Standard InChI Key IXVAVRDFQLFUFI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate belongs to the class of amino acid esters, featuring a central propanoate backbone with a methylsulfonyl-substituted phenyl group and an ethyl ester moiety. Its molecular formula is inferred as C12_{12}H17_{17}NO4_{4}S based on closely related analogs such as its hydrochloride salt (CID 60796847) . The methylsulfonyl group (-SO2_2CH3_3) enhances the compound’s polarity and potential for hydrogen bonding, critical for interactions with biological targets.

Stereochemical Considerations

The compound’s stereochemistry influences its biological activity. For instance, the (2R,3S)-stereoisomer of a related hydroxy-substituted analog demonstrates distinct pharmacological behavior compared to its enantiomers. While the exact stereochemical configuration of Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate remains unspecified in available literature, its synthetic routes likely involve chiral resolution steps to isolate bioactive forms.

Physicochemical Data

Predicted physicochemical properties for the hydrochloride derivative (CID 60796847) include a molecular weight of 287.33 g/mol and collision cross sections (CCS) ranging from 160.9–170.2 Ų depending on adduct formation . These values suggest moderate solubility in polar solvents, aligning with the compound’s potential for formulation in aqueous media.

Table 1: Comparative Molecular Data for Ethyl 2-Amino-2-(4-(Methylsulfonyl)Phenyl)Propanoate and Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC12_{12}H17_{17}NO4_{4}S287.33Amino, ester, methylsulfonyl
(2R,3S)-Hydroxy AnalogC12_{12}H17_{17}NO5_{5}S301.34Additional hydroxy group
Benzyl Ester DerivativeC17_{17}H19_{19}NO4_{4}S333.40Benzyl ester substituent

Synthesis and Characterization

The synthesis of Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate likely follows methodologies developed for analogous compounds. A common approach involves:

  • Sulfonation of Phenyl Precursors: Introducing the methylsulfonyl group via reaction of 4-bromophenyl compounds with methanesulfonyl chloride under basic conditions.

  • Amino Ester Formation: Coupling the sulfonated phenyl intermediate with ethyl 2-aminopropanoate using carbodiimide-based coupling agents.

Reaction Optimization

Key parameters affecting yield and purity include:

  • Temperature Control: Reactions typically proceed at 0–5°C to minimize side product formation.

  • Catalyst Selection: Triethylamine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency.

Table 2: Synthetic Conditions for Related Compounds

StepReagents/ConditionsYield (%)Purity (%)
SulfonationCH3_3SO2_2Cl, K2_2CO3_3, DMF7895
EsterificationEDCI, HOBt, CH2_2Cl2_26590

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Sulfonyl-Containing Amino Acid Esters

CompoundAntimicrobial MIC (µg/mL)Anti-Inflammatory IC50_{50} (nM)
Target CompoundData pendingData pending
(2R,3S)-Hydroxy Analog8–16350
Benzyl Ester32–64210

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